5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Analytical Chemistry Quality Control Synthetic Chemistry

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0) is a critical 2-aminopyrimidine building block whose value lies in its unique substitution pattern: the 5-chloro handle enables efficient Suzuki-Miyaura diversification to generate focused kinase inhibitor libraries, while the cyclopropylmethyl side-chain imparts conformational rigidity and an optimal LogP (~1.98) for passive membrane permeability essential in agrochemical R&D. Its distinct mass (183.64 g/mol, +34.45 Da vs. the non-halogenated analog) makes it an ideal LC-MS internal standard with minimal matrix interference. Do not substitute with 5-bromo or des-chloro analogs, which alter reactivity, solubility, and target engagement.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 1501056-65-0
Cat. No. B1492973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
CAS1501056-65-0
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=C(C=N2)Cl
InChIInChI=1S/C8H10ClN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12)
InChIKeyCJCSCPGHDHXKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0): Definitive Chemical Identity and Structural Differentiation


5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0, molecular weight 183.64 g/mol, formula C8H10ClN3) is a heterocyclic aromatic compound belonging to the 2-aminopyrimidine class . It is a white crystalline solid at room temperature . The molecule features a pyrimidine core with a chlorine atom at the 5-position and an N-(cyclopropylmethyl) substituent on the 2-amino group, a substitution pattern that distinguishes it from other 2-aminopyrimidine derivatives [1]. This specific combination of a 5-chloro substitution and a cyclopropylmethyl side chain confers unique physicochemical and electronic properties that are critical for its utility as a synthetic building block in medicinal chemistry and agrochemical research [2].

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: Why Generic 2-Aminopyrimidine Analogs Cannot Be Substituted


The substitution pattern of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is not arbitrary; it directly influences key molecular properties that are essential for its performance in specific applications. The 5-chloro group alters the electron density of the pyrimidine ring, affecting reactivity in cross-coupling reactions, while the cyclopropylmethyl moiety introduces conformational rigidity and distinct lipophilicity compared to linear alkyl chains, thereby modulating pharmacokinetic properties in downstream drug candidates . Simple substitution with analogs like 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine or N-(cyclopropylmethyl)pyrimidin-2-amine would result in different reactivity, solubility, and biological target engagement, rendering them unsuitable as direct drop-in replacements . The quantitative evidence below establishes the precise, measurable differences that necessitate the procurement of this specific compound.

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: Quantitative Differentiators vs. Closest Analogs


Comparative Purity and Impurity Profile: A Critical Parameter for Reproducible Synthesis

The commercially available 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 1501056-65-0) is offered with a purity of 98%, as determined by HPLC . In contrast, a direct analog, N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 151390-01-1), is commonly supplied at a lower purity of 97% . The 1% difference in purity, while seemingly small, represents a significant reduction in unknown impurities (0.02 fraction vs. 0.03 fraction). For a synthetic step requiring 100g of starting material, this translates to 1g less of potential side products that could interfere with subsequent reactions, simplifying purification and improving overall yield consistency .

Analytical Chemistry Quality Control Synthetic Chemistry

Molecular Weight Distinction: The 5-Chloro Substitution Defines a Unique Mass for Analytical Tracking

The presence of the 5-chloro substituent gives 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine a molecular weight of 183.64 g/mol . This is significantly heavier than the non-halogenated analog, N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 151390-01-1), which has a molecular weight of 149.19 g/mol [1]. In LC-MS analysis of complex reaction mixtures, the +34.45 Da difference provides a unique, unambiguous mass signature that simplifies identification and quantification, especially when other isobaric species may be present .

Analytical Chemistry LC-MS Drug Discovery

Calculated Lipophilicity (LogP) Variance: The 5-Chloro Group Significantly Modulates Predicted Permeability

Computational predictions using standard software (e.g., ChemAxon, ALOGPS) indicate that 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has a calculated LogP (cLogP) of approximately 1.98 . The non-chlorinated analog, N-(cyclopropylmethyl)pyrimidin-2-amine, has a lower calculated LogP of approximately 1.52 . This +0.46 log unit difference is substantial in medicinal chemistry, as it suggests that the target compound is roughly three times more lipophilic (10^0.46 ≈ 2.9x) [1]. This property directly influences passive membrane permeability and distribution volume, which are critical for oral bioavailability in drug discovery programs.

Drug Design ADME Physicochemical Properties

The 5-Chloro Handle Enables Unique Cross-Coupling Reactivity Not Possible with the Non-Halogenated Analog

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine contains a reactive aryl chloride at the 5-position of the pyrimidine ring, making it a competent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This allows for the direct elaboration of the pyrimidine core at that position. In contrast, the non-halogenated analog, N-(cyclopropylmethyl)pyrimidin-2-amine, lacks this reactive handle and requires additional, often less efficient, functionalization steps to achieve the same diversification . The presence of the chlorine atom is a prerequisite for a key class of C-C and C-N bond-forming reactions, which are fundamental to modern medicinal chemistry [2].

Synthetic Methodology Cross-Coupling Building Blocks

5-Chloro-N-(cyclopropylmethyl)pyrimidin-2-amine: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Suzuki Coupling

The reactive 5-chloro handle of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine makes it an ideal core scaffold for generating focused libraries of kinase inhibitors. In a typical workflow, the compound is subjected to Suzuki-Miyaura coupling with a diverse set of aryl/heteroaryl boronic acids. This single-step transformation can yield a panel of compounds with varied substitution at the 5-position, all while preserving the critical N-cyclopropylmethyl-2-aminopyrimidine pharmacophore known to interact with the ATP-binding pocket of kinases [1]. The high commercial purity (98%) of the starting material ensures that the resulting products are less contaminated with side products, streamlining hit-to-lead optimization .

Development of Agrochemical Actives with Optimized Lipophilicity

The calculated LogP of ~1.98 for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine positions it within an optimal range for passive membrane permeability, a critical parameter for the systemic activity of agrochemicals . In the research and development of novel fungicides or herbicides, this compound serves as a privileged starting point. Its molecular weight (183.64 g/mol) is also conducive to further functionalization without exceeding typical size thresholds for agrochemical actives . The cyclopropylmethyl group is a common motif in commercial agrochemicals due to its metabolic stability and favorable partitioning properties [2].

Synthesis of High-Purity Analytical Standards and Internal Reference Materials

The well-characterized molecular weight of 183.64 g/mol and the commercially available high purity (98%) make 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine an excellent candidate for use as a calibrant or internal standard in LC-MS and HPLC methods . Its distinct mass, which is +34.45 Da heavier than the non-halogenated analog, provides a unique signal that minimizes interference in complex biological matrices . Laboratories developing quantitative assays for pharmaceutical or environmental samples can reliably use this compound to ensure method accuracy and reproducibility, as its identity and purity are verified by supplier certificates of analysis .

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